Sunset Yellow FCF

Vue d'ensemble

Description

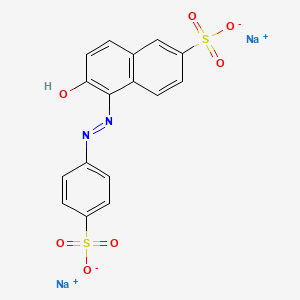

Sunset Yellow FCF, also known as Orange Yellow S or C.I. 15985, is a petroleum-derived orange azo dye. It is widely used as a food coloring agent and is known by different names in various regions, such as FD&C Yellow 6 in the United States and E110 in Europe . This compound is characterized by its pH-dependent maximum absorption at about 480 nm at pH 1 and 443 nm at pH 13, with a shoulder at 500 nm .

Méthodes De Préparation

Sunset Yellow FCF is synthesized from aromatic hydrocarbons. The synthetic route involves the sulfonation of 2-naphthol followed by diazotization and coupling with 4-aminobenzenesulfonic acid . The reaction conditions typically include acidic environments and controlled temperatures to ensure the proper formation of the azo bond. Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, and the product is purified through crystallization and filtration .

Analyse Des Réactions Chimiques

Sunset Yellow FCF undergoes various chemical reactions, including:

Oxidation: When exposed to strong oxidizing agents, this compound can be broken down into smaller aromatic compounds.

Reduction: The azo bond in this compound can be reduced to form amines.

Substitution: The sulfonate groups in this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include sulfuric acid for oxidation, sodium dithionite for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally include smaller aromatic compounds and amines .

Applications De Recherche Scientifique

Food Industry Applications

Sunset Yellow FCF is primarily used as a colorant in food products to enhance visual appeal. It is commonly found in:

- Beverages : Soft drinks, fruit juices, and flavored waters often contain this compound to provide a vibrant yellow-orange color.

- Confectionery : Candies, jellies, and desserts utilize this dye to attract consumers with appealing colors.

- Ready-to-eat meals : Processed foods such as sauces and snacks may include this compound to improve their aesthetic quality.

Case Study: Beverage Analysis

A study analyzed various commercial beverages for the presence of this compound using paper chromatography. The average concentrations found were 39 ppm in Green Spot Orange and 64 ppm in Borneo Oren, both of which comply with the UK Food Standards Agency's maximum permitted limit of 50 mg/L .

Health Effects and Safety Evaluations

The safety of this compound has been the subject of numerous studies and evaluations by regulatory bodies. The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) for this compound at 1 mg/kg body weight per day due to potential adverse effects observed in animal studies .

Adverse Effects

Research indicates that exposure to high doses of this compound can lead to various health issues:

- Reproductive Effects : A study showed that mice exposed to this compound exhibited neurobehavioral changes and reproductive effects, including alterations in swimming direction and increased body weight during lactation .

- Immune System Impact : Another study investigated the effects on embryonic chicken immune systems, revealing significant morphological changes in immune organs such as the bursa of Fabricius and thymus upon exposure to varying doses of this compound .

Regulatory Considerations

Due to potential health risks associated with synthetic dyes like this compound, regulatory agencies have imposed strict guidelines on their use:

- The EFSA has recommended a temporary reduction of the ADI based on new findings related to reproductive toxicity .

- In Malaysia, studies have shown compliance with local standards; however, one brand exceeded the maximum permitted levels set by international guidelines .

Summary of Findings

The following table summarizes key findings from recent studies on the applications and effects of this compound:

Mécanisme D'action

The mechanism by which Sunset Yellow FCF exerts its effects involves its interaction with proteins and other biological molecules. It can alter the functional responses of splenocytes at non-cytotoxic doses and promote immune suppression . The molecular targets and pathways involved include the modulation of protein interactions and the alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Sunset Yellow FCF is similar to other azo dyes such as Tartrazine (FD&C Yellow 5) and Allura Red AC (FD&C Red 40). it is unique in its specific absorption properties and its use in combination with other dyes like Amaranth to produce brown coloring in chocolates and caramel . Other similar compounds include:

Tartrazine: Another azo dye used for yellow coloring.

Allura Red AC: A red azo dye used in various food products.

Amaranth: A red azo dye often used in combination with this compound.

This compound stands out due to its specific applications and regulatory approvals in different regions.

Activité Biologique

Sunset Yellow FCF (E110) is a synthetic azo dye widely used in the food, pharmaceutical, and cosmetic industries. Its biological activity has been the subject of various studies, focusing on its toxicity, mutagenicity, and effects on development and immune systems. This article synthesizes findings from multiple research studies to provide a comprehensive overview of the biological activity of this compound.

This compound is known for its bright yellow color and is commonly found in products such as beverages, candies, and cosmetics. It was first introduced as a food colorant in 1929, with an acceptable daily intake (ADI) established at 0-2.5 mg/kg body weight/day. The compound has an LD50 greater than 6,000 mg/kg in mice and over 10,000 mg/kg in rats, indicating a relatively low acute toxicity level .

Acute and Chronic Toxicity

Several studies have evaluated the acute and chronic toxicity of this compound:

- Short-term Studies : Administration of Sunset Yellow to rats at doses ranging from 0.5% to 3% in their diet for 90 days showed no significant adverse effects on growth or food consumption. However, slight diarrhea was observed at higher concentrations .

- Long-term Studies : In a two-year feeding study with mice, no significant tumor formation was noted at dietary levels of 1% and 2% .

Developmental Effects

Research has indicated potential developmental effects associated with this compound:

- Embryotoxicity : A study involving the injection of Sunset Yellow into fertilized chicken eggs demonstrated adverse effects on the embryonic development of the spleen and thymus, including developmental retardation and altered immune cell distribution .

- Histological Changes : Histological examinations revealed that exposure led to increased spleen volume but reduced lymphocyte accumulation in the bursa of Fabricius, suggesting compromised immune function .

Mutagenicity and Genotoxicity

Numerous studies have assessed the mutagenic potential of this compound:

- Salmonella Assays : Tests conducted using Salmonella typhimurium strains showed that Sunset Yellow did not induce reverse mutations, indicating a lack of mutagenic activity under certain conditions .

- Cytotoxicity Tests : In lymphocyte cultures, increasing concentrations of Sunset Yellow led to decreased mitotic indices and increased micronucleus frequencies, suggesting cytotoxic and genotoxic effects .

Immune System Effects

Research has also highlighted the impact of Sunset Yellow on immune system development:

- Effects on Immune Organs : The dye was found to affect the morphological structure of immune organs like the spleen and thymus in embryonic development studies. Higher doses resulted in significant changes in cell populations within these organs .

Summary of Key Findings

Propriétés

IUPAC Name |

disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQPTROHQCGFEF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2Na2O7S2 | |

| Record name | SUNSET YELLOW FCF | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021456 | |

| Record name | FD&C Yellow 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-yellow to reddish-brown powder or solid. (NTP, 1992), Fd & c yellow no. 6 appears as orange-red crystals or a red powder. (NTP, 1992), Orange-red powder or granules, Red-orange crystals or red powder; [CAMEO], Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline] | |

| Record name | DIRECT YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FD & C YELLOW NO. 6 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUNSET YELLOW FCF | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | FD&C yellow 6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C.I. Direct Yellow 11 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992), 50 to 100 mg/mL at 75 °F (NTP, 1992), Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol, Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution, In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L) | |

| Record name | DIRECT YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FD & C YELLOW NO. 6 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. FOOD YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.43X10-22 mm Hg at 25 °C (estimated) | |

| Record name | C.I. FOOD YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-red crystals, Orange powder | |

CAS No. |

1325-37-7, 2783-94-0 | |

| Record name | DIRECT YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FD & C YELLOW NO. 6 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Direct Yellow 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Food Yellow 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Yellow 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FD&C Yellow 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 2-methyl-5-nitro-, alkaline condition products | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FD&C YELLOW NO. 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77VEI93A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. FOOD YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | C.I. DIRECT YELLOW 11 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes without melting at 734 °F (NTP, 1992), Decomposes without melting when heated to 390 °C | |

| Record name | FD & C YELLOW NO. 6 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. FOOD YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and weight of Sunset Yellow FCF?

A1: this compound has a molecular formula of C16H10N2Na2O7S2 and a molecular weight of 452.37 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits a maximum absorbance wavelength (λmax) around 482 nm, making it easily detectable using UV-Vis spectroscopy. [] It also shows characteristic peaks in other spectroscopic techniques like FTIR and NMR, enabling its identification and structural analysis. [, ]

Q3: What are the known toxicological effects of this compound?

A3: Studies have shown that this compound can induce a range of adverse effects, including:

- Neurobehavioral impairment: Post-weaning exposure to high doses of this compound in rats resulted in reduced volume of the medial prefrontal cortex, neuronal and glial cell loss, and impaired anxiety behavior and spatial memory. []

- Reproductive effects: While high doses of this compound did not significantly impact litter size, weight, or sex ratio in mice, some adverse effects on swimming behavior and other neurodevelopmental parameters were observed. []

- Cellular toxicity: this compound demonstrated cytotoxic and mitodepressive effects on Chara vulgaris, decreasing the mitotic index and causing nuclear and chromosomal abnormalities. []

- Organ weight changes: In rats, Ponceau 3R, a dye structurally similar to this compound, caused increased liver weight, protein content, and RNA synthesis, while this compound showed no significant effect. This suggests potential differences in toxicity among azo dyes. []

Q4: What are the potential long-term effects of this compound exposure?

A4: While more research is needed, some studies suggest potential long-term risks associated with this compound exposure, including:

- Immunomodulatory effects: this compound suppressed immune responses in splenocytes at non-cytotoxic doses, indicating potential immunomodulatory effects. []

- Genotoxicity: Studies on chick embryos showed that this compound could induce DNA damage and apoptosis. []

Q5: What analytical methods are commonly used to detect and quantify this compound in food and other products?

A5: Several techniques are employed for the analysis of this compound:

- High-Performance Liquid Chromatography (HPLC): This versatile method allows separation and quantification of this compound in complex mixtures, even at low concentrations. [, , , , ]

- Spectrophotometry: Exploiting the distinct absorbance properties of this compound, spectrophotometric methods provide a simple and rapid approach for its detection and quantification. [, , ]

- Voltammetry: Electrochemical methods, such as differential pulse voltammetry (DPV), offer sensitive and selective detection of this compound. [, , ]

Q6: What are the challenges associated with the analysis of this compound?

A6: Analysis of this compound can be challenging due to:

- Presence of impurities: Commercial this compound often contains impurities and subsidiary colors that need to be separated and identified. [, , ]

- Matrix effects: The complexity of food and other matrices can interfere with the analysis, requiring efficient extraction and cleanup procedures. []

Q7: What is the environmental fate of this compound?

A7: this compound can enter the environment through wastewater discharge from various industries. Its persistence and potential for bioaccumulation raise concerns about its ecotoxicological effects.

Q8: What methods are available for the degradation of this compound in wastewater?

A8: Various techniques have been explored for the removal and degradation of this compound from wastewater, including:

- Adsorption: Several materials, including activated carbon, layered double hydroxides, and modified carbon nanotubes, have shown promising adsorption capabilities for this compound removal. [, , , ]

- Photocatalytic degradation: Utilizing semiconductor photocatalysts, such as WO₃, in combination with UV or visible light irradiation, has demonstrated effective degradation of this compound. [, ]

- Plasma-catalytic degradation: Gliding arc plasma, particularly when combined with catalysts like WO₃, can effectively degrade this compound through the generation of reactive species. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.